REACTION_CXSMILES
|
[Li+].[CH3:2][C:3]([O-:6])([CH3:5])[CH3:4].[Cl:7][C:8]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>O1CCCC1>[Cl:7][C:8]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:9]=1[C:10]([O:6][C:3]([CH3:5])([CH3:4])[CH3:2])=[O:11] |f:0.1|
|
Name
|
Lithium tert-butylate
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)(C)[O-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to reach room temperature over 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
partitioned between 1 M aq. sodium carbonate solution and isopropyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |